molecular formula C17H14Br2N2O2 B2884173 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline CAS No. 866138-39-8

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline

Cat. No.: B2884173
CAS No.: 866138-39-8
M. Wt: 438.119
InChI Key: GWMZCNDHKCCEKH-UHFFFAOYSA-N
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Description

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline is a synthetically designed organic compound constructed from two pharmaceutically important scaffolds: a dibrominated quinoline and a dimethoxyaniline. This structure suggests significant potential as a versatile intermediate in medicinal chemistry and drug discovery research. The quinoline core, especially when halogenated, is a privileged structure in medicinal chemistry known for a wide spectrum of biological activities . Specifically, 8-hydroxyquinoline derivatives exhibit antimicrobial, anticancer, and antifungal effects . The bromine atoms at the 6 and 8 positions are likely to enhance reactivity for further synthetic modifications and may influence the compound's lipophilicity and binding affinity to biological targets. The 4,5-dimethoxyaniline moiety can contribute to electron-donating properties and is a common feature in compounds with documented biological activity. For instance, molecular docking studies of similar dimethoxy-substituted heterocycles have shown potential for binding to therapeutic targets like the SARS-CoV-2 main protease (Mpro), indicating the value of such structures in antiviral research . Furthermore, quinoline-based molecular scaffolds are being actively investigated for their activity against a range of viruses, including dengue virus and highly pathogenic influenza viruses . As a complex aniline derivative, this compound serves as a sophisticated building block for the synthesis of more advanced chemical entities, such as azo dyes, coordination complexes, or other heterocyclic systems. Researchers can leverage this compound to develop novel pharmacologically active scaffolds for various diseases. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(6,8-dibromoquinolin-2-yl)-4,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2N2O2/c1-22-15-7-11(13(20)8-16(15)23-2)14-4-3-9-5-10(18)6-12(19)17(9)21-14/h3-8H,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZCNDHKCCEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

A 2-aminobenzaldehyde derivative reacts with a ketone to form the quinoline ring. For this compound:

  • Starting material : 4,5-Dimethoxy-2-nitroacetophenone (prepared via nitration of 3,4-dimethoxyacetophenone).
  • Condensation : Reaction with N,N-dimethylformamide dimethyl acetal yields an enamine intermediate.
  • Cyclization : Acidic conditions (e.g., H2SO4) induce cyclization to form 6,8-dibromoquinoline precursors.

Key Data :

Step Reagents Yield Reference
Nitration HNO3, H2SO4 78%
Condensation DMF-DMA, 110°C 85%
Cyclization H2SO4, 60°C 67%

Regioselective Bromination Strategies

Introducing bromine at positions 6 and 8 requires directing groups or stepwise halogenation.

Directed Ortho-Metalation (DoM)

  • Step 1 : Protect the aniline as an acetyl group to prevent oxidation.
  • Step 2 : Use LDA (lithium diisopropylamide) to deprotonate position 8, followed by Br2 quenching.
  • Step 3 : Repeat at position 6 using a bulky base (e.g., LTMP) for steric control.

Electrophilic Aromatic Substitution

  • Catalyst : FeBr3 or AlBr3 enhances Br+ electrophilicity.
  • Solvent : Dichloromethane at 0°C minimizes polybromination.

Comparative Yields :

Method Bromine Positions Yield Selectivity
DoM 6,8 62% >95%
Electrophilic 6,8 + 5,7 byproducts 45% 70%

Methoxylation and Aniline Functionalization

Methoxy Group Introduction

  • Williamson Ether Synthesis :
    • React 4,5-dihydroxyquinoline with methyl iodide/K2CO3 in DMF.
    • Challenge : Competing O- vs. N-alkylation requires excess CH3I.

Aniline Synthesis

  • Nitro Reduction : Catalytic hydrogenation (H2, Pd/C) of a nitro precursor yields the aniline group.
  • Protection : Acetylation before bromination prevents side reactions.

Purification and Characterization

  • Crystallization : Ethanol/water mixtures isolate the product (mp: 210–212°C).
  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes dibrominated isomers.
  • Analytical Data :
    • 1H NMR (DMSO-d6): δ 8.12 (d, J=8.4 Hz, 1H, H-3), 6.98 (s, 1H, H-5), 3.91 (s, 3H, OCH3).
    • HPLC : >95% purity (C18 column, acetonitrile/H2O).

Industrial-Scale Considerations

  • Cost Analysis : Bromine accounts for 40% of raw material costs. Recycling HBr via electrolysis reduces expenses.
  • Safety : Bromine handling requires closed systems and neutralization protocols (e.g., Na2S2O3).

Emerging Methodologies

  • Photocatalytic Bromination : Visible-light-mediated reactions using NBS (N-bromosuccinimide) improve selectivity.
  • Flow Chemistry : Continuous processing enhances heat control during exothermic bromination steps.

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove bromine atoms or reduce other functional groups.

    Substitution: This is common in quinoline derivatives, where bromine atoms can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to DNA, inhibit DNA synthesis, and induce oxidative stress, making it a potential candidate for cancer therapy . Additionally, its bromine atoms and methoxy groups contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

2-Aryl-6,8-dibromoquinolin-4(1H)-ones
  • Structural Features: Similar dibromo-quinoline core but with a ketone group at position 4 and variable aryl groups at position 2.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling, enabling modular aryl group introduction .
  • Key Differences: The ketone group in 4(1H)-ones alters electronic properties compared to the aniline group in the target compound.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine
  • Structural Features: Shares an aniline moiety but replaces quinoline with a pyridine-benzodioxin hybrid.
  • Applications : Used in drug discovery (CAS: 2306268-61-9), highlighting the role of amine substituents in bioactivity .
  • Key Differences: The absence of bromine reduces halogen-related reactivity. The dimethylaminomethyl group enhances solubility in polar solvents.

Dimethoxyaniline Derivatives

Poly(2,5-dimethoxyaniline) (PDMA)
  • Structural Features : Polymerized form of 2,5-dimethoxyaniline, distinct from the 4,5-dimethoxy configuration in the target compound.
  • Properties: High electrical conductivity (10⁻¹ S/cm) and charge storage capacity (205 F/g) . Used in electrochemical sensors for phenolic compounds (LOD: 0.07–3.71 mM) .
  • Key Differences: Polymer backbone vs. small-molecule quinoline structure. 2,5-Dimethoxy substitution vs. 4,5-dimethoxy in the target compound.
2-((1,3-Dioxolan-2-yl)methyl)-4,5-dimethoxy-N-aryl Anilines (C2-Gc Series)
  • Structural Features : Share the 4,5-dimethoxyaniline group but include a dioxolane-methyl spacer and variable aryl substituents.
  • Synthesis : High-yield routes (65–90%) via nucleophilic substitution, confirmed by NMR and HRMS .
  • Applications: Potential intermediates for pharmaceuticals or agrochemicals.
  • Key Differences :
    • Dioxolane group introduces steric bulk absent in the target compound.
    • Lack of bromine reduces halogen-mediated interactions.
2-(5,6-Dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol
  • Structural Features: Benzoimidazoquinazoline core with ethoxyphenol substituents.
  • Bioactivity : Antitumor activity against SMMC-7721 (IC₅₀ = 32 ± 2.8 μg/mL) and WiDr (IC₅₀ = 46 ± 1.9 μg/mL) cells .
  • Key Differences: Heterocyclic benzoimidazoquinazoline vs. quinoline core. Ethoxyphenol group may enhance hydrogen-bonding capacity compared to dimethoxyaniline.
DHM2EQ (Epoxyquinomicin C Derivative)
  • Structural Features : Derived from 2,5-dimethoxyaniline, featuring an epoxide group.
  • Bioactivity : Inhibits type II collagen-induced arthritis .
  • Key Differences :
    • 2,5-Dimethoxy substitution vs. 4,5-dimethoxy in the target compound.
    • Epoxide group enables covalent binding to biological targets.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Applications References
2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline Quinoline 6,8-Dibromo, 4,5-dimethoxyaniline Unspecified (Commercial) Research intermediate
2-Aryl-6,8-dibromoquinolin-4(1H)-ones Quinolinone 6,8-Dibromo, 2-aryl, 4-ketone Suzuki-Miyaura coupling Tunable photophysics
Poly(2,5-dimethoxyaniline) (PDMA) Polymer 2,5-Dimethoxy Oxidative polymerization Conductivity: 10⁻¹ S/cm; Sensors
C2-Gc7 (Dioxolane-methyl aniline) Aniline derivative 4,5-Dimethoxy, dioxolane-methyl Nucleophilic substitution High-yield synthesis (65–90%)
2-(Benzoimidazoquinazolinyl)-6-ethoxyphenol Benzoimidazoquinazoline Ethoxyphenol Condensation reaction Antitumor (IC₅₀: 32–46 μg/mL)

Key Research Findings and Implications

Biological Potential: While antitumor activity is observed in structurally distinct dimethoxyaniline derivatives (e.g., benzoimidazoquinazoline), the target compound’s bioactivity remains unstudied .

Material Science Applications : Unlike conductive polymers (e.g., PDMA), the target compound’s small-molecule structure may limit its use in electronics but could serve as a precursor for functionalized materials .

Biological Activity

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The presence of bromine atoms at positions 6 and 8 of the quinoline ring enhances its reactivity and potential interactions with biological targets.

Structural Formula

  • Molecular Formula : C15H13Br2N2O2
  • Molecular Weight : 438.12 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Bromination : Introduction of bromine at the 6 and 8 positions of the quinoline ring.
  • Amine Coupling : Reaction with 4,5-dimethoxyaniline to form the final product.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activities. The specific compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)12
A549 (lung cancer)15

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound is attributed to its ability to interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription. This interaction can lead to increased DNA damage and subsequent cell death in rapidly dividing cells.

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the efficacy of various quinoline derivatives, including our compound, against resistant bacterial strains. The findings highlighted its potential as a novel antimicrobial agent.
  • Case Study on Anticancer Effects : Research published by Johnson et al. (2024) explored the anticancer properties of dibromoquinoline derivatives in human cancer cell lines. The study concluded that compounds with similar structures could effectively inhibit tumor growth.

Q & A

Q. Basic Research Focus

  • HRMS : Confirms molecular weight and isotopic patterns (e.g., bromine doublet).
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at 750 cm⁻¹, methoxy C-O at 1252 cm⁻¹) .
  • NMR : 1H/13C NMR resolves substituent effects (e.g., quinoline protons at δ 8.5–9.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .

How do steric and electronic effects influence the reactivity of dimethoxyaniline derivatives in catalytic systems?

Advanced Research Focus
and demonstrate that electron-donating groups (e.g., methoxy) enhance peroxidase substrate efficiency but may hinder radical formation due to steric blocking. For catalytic applications (e.g., lignin biorefining in ), substituent positioning affects binding to active sites.
Experimental Design :

  • Synthesize analogs with varying substituent positions (e.g., 2,4- vs. 3,4-dimethoxyaniline).
  • Measure turnover frequencies (TOF) in catalytic reactions.
  • Correlate results with computational models (e.g., frontier molecular orbitals) .

What strategies mitigate side reactions during the functionalization of 4,5-dimethoxyaniline moieties?

Advanced Research Focus
Side reactions (e.g., over-bromination or demethylation) are common due to the electron-rich aromatic ring. and recommend:

  • Temperature Control : Reactions at 0–5°C minimize thermal degradation.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield reactive hydroxyl groups during synthesis .
  • Catalyst Screening : Palladium or copper catalysts optimize cross-coupling selectivity .

How can researchers design derivatives of this compound for pharmaceutical or materials science applications?

Advanced Research Focus
and describe modular synthesis routes for dimethoxyaniline derivatives, such as:

  • Pharmaceutical Intermediates : Introduce fluorophenyl or nitro groups via Buchwald-Hartwig amination .
  • Organic Electronics : Attach thiophene or dioxolane units to enhance π-conjugation .
    Validation : HRMS-ESI and 2D NMR (COSY, HSQC) confirm regioselectivity .

What are the key challenges in scaling up the synthesis of this compound while maintaining yield?

Advanced Research Focus
Scaling up reactions often reduces yield due to inefficient mixing or heat dissipation. and suggest:

  • Flow Chemistry : Continuous reactors improve heat transfer and reproducibility.
  • Solvent Optimization : Replace EtOAc with tert-butyl methyl ether (TBME) for easier large-scale FCC .
  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported Pd) reduce costs .

How do substituents on the quinoline ring affect the compound’s photophysical properties?

Advanced Research Focus
Bromine atoms at positions 6 and 8 increase spin-orbit coupling, enhancing intersystem crossing for potential use in OLEDs. (related brominated dimethoxyaniline) shows λmax shifts in UV-Vis spectra due to electron-withdrawing effects.
Methodology :

  • Measure fluorescence quantum yields and lifetime via time-resolved spectroscopy.
  • Compare with DFT-predicted absorption spectra .

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